molecular formula C12H16N2O6 B8520102 Methyl 2-(2,2-dimethoxyethylamino)-3-nitrobenzoate

Methyl 2-(2,2-dimethoxyethylamino)-3-nitrobenzoate

Cat. No.: B8520102
M. Wt: 284.26 g/mol
InChI Key: GOJWHFZCUGRBDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2,2-dimethoxyethylamino)-3-nitrobenzoate is a useful research compound. Its molecular formula is C12H16N2O6 and its molecular weight is 284.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16N2O6

Molecular Weight

284.26 g/mol

IUPAC Name

methyl 2-(2,2-dimethoxyethylamino)-3-nitrobenzoate

InChI

InChI=1S/C12H16N2O6/c1-18-10(19-2)7-13-11-8(12(15)20-3)5-4-6-9(11)14(16)17/h4-6,10,13H,7H2,1-3H3

InChI Key

GOJWHFZCUGRBDW-UHFFFAOYSA-N

Canonical SMILES

COC(CNC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 2-chloro-3-nitrobenzoate (1.1 g, 4.9 mmol) from Step A above in THF (33 mL) was added triethylamine (0.8 mL, 6.0 mmol) followed by 2,2-dimethoxyethanamine (0.7 mL, 6.0 mmol) at room temperature. The reaction mixture was stirred overnight at reflux and then the suspension was concentrated under reduced pressure. The crude material was purified by column chromatography (silica gel, 0% to 10% ethyl acetate in hexanes) to afford methyl 2-(2,2-dimethoxyethylamino)-3-nitrobenzoate (1.4 g, 98%): 1H NMR (500 MHz, DMSO-d6) δ 8.39 (t, J=4.5 Hz, 1H), 8.08-8.05 (m, 2H), 6.83 (t, J=8.0 Hz, 1H), 4.54 (t, J=5.0 Hz, 1H), 3.87 (s, 3H), 3.31 (s, 6H), 2.93 (t, J=5.0 Hz, 1H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two

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